Antimicrobial Activity Spectrum: 3-Methoxy-2-methyl-4H-pyran-4-one vs. Co-Metabolites Against Gram-Positive Pathogens
3-Methoxy-2-methyl-4H-pyran-4-one (compound 1) exhibited weak to moderate antimicrobial activity against Staphylococcus aureus, Enterococcus faecalis, and Enterococcus faecium in a 2023 study of polyketide metabolites [1]. The study evaluated four compounds (1, 2, 3, and 4) identified from microbial fermentation, allowing direct comparison within the same experimental system [1]. While compound 1 demonstrated detectable activity, zanthopyranone (compound 2) and TW94a (compound 4) also showed activity, whereas propioveratrone (compound 3) did not [1]. This positions 3-methoxy-2-methyl-4H-pyran-4-one as an antimicrobial scaffold distinct from other pyranone derivatives in its activity profile .
| Evidence Dimension | Antimicrobial activity against Gram-positive bacteria |
|---|---|
| Target Compound Data | Weak to moderate activity against S. aureus, E. faecalis, and E. faecium |
| Comparator Or Baseline | Zanthopyranone (compound 2): weak to moderate activity; Propioveratrone (compound 3): no activity; TW94a (compound 4): weak to moderate activity |
| Quantified Difference | Detectable antimicrobial activity present vs. propioveratrone (inactive) |
| Conditions | Microbial fermentation extract; disk diffusion or broth microdilution assays; structures confirmed by mass spectrometry and spectroscopic analyses |
Why This Matters
This evidence enables researchers to select 3-methoxy-2-methyl-4H-pyran-4-one over inactive analogs like propioveratrone when antimicrobial activity against Gram-positive pathogens is required in secondary metabolite studies.
- [1] Maglangit, F., et al. Deletion of the accramycin pathway-specific regulatory gene accJ activates the production of unrelated polyketide metabolites. Natural Product Research, 2023. View Source
